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Compound Name:
2-Methoxy-4-methoxy-6-

hydroxypyrimidine

Cat. No.: B8515788

Get Quote

Introduction & Chemical Profile[1][3][4][5][6][7][8]
2,4-Dimethoxy-6-hydroxypyrimidine is a versatile, electron-rich heterocyclic building block used

extensively in the development of agrochemicals (sulfonylurea herbicides) and

pharmaceuticals (kinase inhibitors, antivirals). Structurally, it possesses two methoxy groups at

the 2- and 4-positions and a hydroxyl group at the 6-position.

Due to the symmetry of the pyrimidine ring (C2 axis), 2,4-dimethoxy-6-hydroxypyrimidine is

chemically equivalent to 2,6-dimethoxy-4-hydroxypyrimidine in its neutral, non-N-alkylated

form. The molecule exists in a tautomeric equilibrium between the lactim (enol) and lactam

(keto) forms, a property that dictates its reactivity profile during alkylation and halogenation.
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Property Value Note

Molecular Formula C₆H₈N₂O₃

Molecular Weight 156.14 g/mol

Appearance
White to off-white crystalline

solid

Melting Point 160–164 °C
Dependent on

purity/polymorph

pKa ~8.5 (OH/NH)
Weakly acidic due to lactam

stabilization

Solubility DMSO, DMF, MeOH (hot)
Poor solubility in non-polar

solvents

Mechanistic Insight & Reactivity[2][3][4]
Understanding the electronic distribution of this scaffold is critical for designing successful

synthetic routes.

Tautomerism & Nucleophilicity
In solution, the compound favors the lactam (4(3H)-pyrimidinone) tautomer, particularly in polar

solvents. This has two major implications:

N-Alkylation vs. O-Alkylation: Under basic conditions (e.g., K₂CO₃/DMF), alkylating agents

predominantly attack the Nitrogen (N-3), leading to N-alkylated pyrimidinones.[1] To achieve

O-alkylation (forming a 2,4,6-trimethoxy derivative), harder electrophiles or silver salts

(Ag₂CO₃) are often required.

Leaving Group Activation: The C-6 "hydroxyl" is actually a carbonyl oxygen in the dominant

tautomer. To use C-6 for nucleophilic aromatic substitution (SₙAr), it must first be activated

(e.g., converted to a chloride or sulfonate).

Electrophilic Aromatic Substitution (EAS) at C-5
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The 5-position is the only unsubstituted carbon. It is highly activated due to the ortho/para-

directing effects of the two methoxy groups and the hydroxyl/oxo group.

Reactivity: C-5 is susceptible to halogenation, nitration, and formylation (Vilsmeier-Haack)

under mild conditions.

Selectivity: Reactions at C-5 occur with high regioselectivity, often requiring no catalyst.[1]

Visualization: Reactivity Pathways
The following diagram illustrates the core reactivity nodes of the scaffold.
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Caption: Reactivity map showing the three primary divergence points: C-5 functionalization, C-

6 activation, and N-alkylation.

Experimental Protocols
Protocol A: Synthesis of 6-Chloro-2,4-
dimethoxypyrimidine
A critical intermediate for converting the hydroxy group into a reactive handle for SₙAr or Suzuki

coupling.[1]
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Concept: Direct chlorination using phosphoryl chloride (POCl₃). The presence of the two

methoxy groups requires careful temperature control to prevent ether cleavage

(demethylation).

Reagents:

2,4-Dimethoxy-6-hydroxypyrimidine (1.0 eq)

Phosphoryl chloride (POCl₃) (5.0 eq)

N,N-Dimethylaniline (1.5 eq) or Diethylaniline (Catalyst/Base)

Solvent: Neat or Acetonitrile (if temperature control is needed)

Step-by-Step Procedure:

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a

CaCl₂ drying tube (or N₂ inlet).

Addition: Charge the flask with 2,4-Dimethoxy-6-hydroxypyrimidine (10.0 g, 64 mmol).

Catalyst: Add N,N-Dimethylaniline (12 mL, 96 mmol) dropwise. Note: The base scavenges

HCl and catalyzes the reaction.

Chlorination: Slowly add POCl₃ (30 mL, 320 mmol) at room temperature. The reaction is

exothermic; use an ice bath if the scale exceeds 10g.

Reflux: Heat the mixture to 70–80 °C for 2–4 hours.

Critical Checkpoint: Do not exceed 90 °C. High temperatures will cause cleavage of the

methoxy groups to form chloropyrimidinones. Monitor by TLC (Hexane:EtOAc 4:1) until the

starting material (polar, baseline) disappears and a non-polar spot (Rf ~0.[2]6) appears.[3]

[4]

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto

crushed ice (300 g) with vigorous stirring. Maintain internal temperature < 20 °C.

Workup:
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Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

Wash combined organics with sat. NaHCO₃ (2 x 100 mL) to remove phosphoric acid

residues.

Wash with Brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If

necessary, recrystallize from Hexane/Ether or purify via silica flash chromatography (0-10%

EtOAc in Hexane).

Yield: Expect 85–92%.

Product: White to pale yellow solid.

Protocol B: Regioselective C-5 Iodination
Preparation of a fully functionalized scaffold for Suzuki-Miyaura coupling.

Concept: The electron-rich nature of the ring allows the use of N-Iodosuccinimide (NIS) under

mild conditions, avoiding the harsh oxidants required for benzene rings.

Reagents:

2,4-Dimethoxy-6-hydroxypyrimidine (1.0 eq)

N-Iodosuccinimide (NIS) (1.1 eq)

Solvent: Acetonitrile (MeCN) or DMF

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Procedure:

Dissolution: Dissolve 2,4-Dimethoxy-6-hydroxypyrimidine (5.0 g, 32 mmol) in Acetonitrile (50

mL). The solid may not fully dissolve initially; this is acceptable.

Iodination: Cool the suspension to 0 °C in an ice bath. Add NIS (7.9 g, 35 mmol) portion-wise

over 10 minutes.
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Mechanism:[1][5][6][3][7] The reaction proceeds via electrophilic attack at C-5. The

suspension will likely clear as the reaction progresses, then precipitate the iodinated

product.

Reaction: Remove the ice bath and stir at RT for 3–6 hours. Monitor by LC-MS (Target Mass:

~282 Da [M+H]⁺).

Workup:

Dilute the reaction with water (150 mL).

Filter the resulting precipitate.[8]

Wash the filter cake with water (2 x 50 mL) and cold ether (20 mL) to remove succinimide

byproducts.

Drying: Dry the solid in a vacuum oven at 45 °C overnight.

Yield: Expect 80–90%.

Product: 5-Iodo-2,4-dimethoxy-6-hydroxypyrimidine (Off-white solid).

Synthesis Workflow Diagram
The following diagram details the logical flow from the raw building block to advanced

intermediates.
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Caption: Step-wise synthesis of a polysubstituted pyrimidine scaffold using the described

protocols.

Troubleshooting & Storage
Stability[1][3]

Hydrolysis: The methoxy groups are stable to base but susceptible to acidic hydrolysis.[1]

Avoid prolonged exposure to strong acids (HCl, HBr) unless demethylation (to uracil

derivatives) is desired.

Storage: Store in a cool, dry place. The compound is not significantly hygroscopic but should

be kept in a tightly sealed container to prevent slow hydrolysis of the methoxy groups over

years.

Common Issues
Problem Cause Solution

Low Yield in Chlorination
Hydrolysis of POCl₃ or

incomplete reaction

Ensure glassware is dry.

Increase temperature to 80 °C

but do not exceed 90 °C.

Demethylation Byproducts
Reaction temperature too high

during chlorination

Keep reaction < 85 °C. Use

catalytic dimethylaniline rather

than neat base.

N-Alkylation (Unwanted) Use of soft electrophiles/bases

To favor O-alkylation (if

desired), use Ag₂CO₃ or hard

alkylating agents (Me₃OBF₄).

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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